2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a 3,4-dichlorobenzylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoimidazo[4,5-b]pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorines on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure shared with the compound, known for its biological activity.
Imidazo[4,5-c]pyridine: Another isomer with similar biological properties.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is unique due to the presence of the 3,4-dichlorobenzylsulfanyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5996-11-2 |
---|---|
Molecular Formula |
C13H9Cl2N3S |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9Cl2N3S/c14-9-4-3-8(6-10(9)15)7-19-13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18) |
InChI Key |
BXTYOBIAJYNWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.